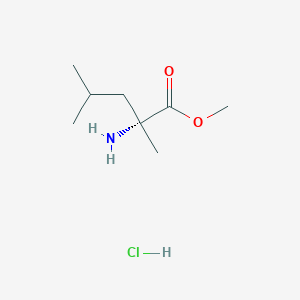

D-alpha-Methylleucine methyl ester hydrochloride

Description

D-alpha-Methylleucine methyl ester hydrochloride (CAS 154510-54-0) is a chiral amino acid derivative characterized by a methyl group at the alpha-carbon of the leucine backbone. This structural modification distinguishes it from standard leucine derivatives, conferring unique steric and electronic properties. The compound is typically used in peptide synthesis, chiral catalysts, and pharmaceutical intermediates due to its resistance to enzymatic degradation and enhanced stability .

Properties

IUPAC Name |

methyl (2R)-2-amino-2,4-dimethylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)5-8(3,9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSAKZIQDKGUOL-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@](C)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-alpha-Methylleucine methyl ester hydrochloride typically involves the esterification of D-alpha-Methylleucine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Temperature: Room temperature to 50°C

Catalyst: Sulfuric acid or hydrochloric acid

Solvent: Methanol

Industrial Production Methods: Industrial production of D-alpha-Methylleucine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Large-scale esterification: Using industrial reactors to mix D-alpha-Methylleucine with methanol and an acid catalyst.

Purification: The product is purified through crystallization or distillation to obtain high-purity D-alpha-Methylleucine methyl ester hydrochloride.

Chemical Reactions Analysis

Types of Reactions: D-alpha-Methylleucine methyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form D-alpha-Methylleucine and methanol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically performed in the presence of water and a base such as sodium hydroxide.

Substitution: Common reagents include nucleophiles like amines or thiols under mild conditions.

Major Products:

Hydrolysis: Produces D-alpha-Methylleucine and methanol.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

D-alpha-Methylleucine methyl ester hydrochloride is employed as a reagent in various chemical reactions, particularly in the synthesis of peptides and other complex molecules. It facilitates the study of reaction mechanisms and the development of new synthetic pathways.

Biology

In biological research, this compound is used to investigate protein aggregation and enzyme interactions. It has been particularly useful in studies related to:

- Protein Misfolding : The compound is utilized to induce protein aggregation, allowing researchers to explore the mechanisms behind aggregation diseases such as Alzheimer's and Parkinson's disease.

- Enzyme Kinetics : It serves as a model substrate for studying the kinetics of branched-chain amino acid aminotransferase, which plays a crucial role in amino acid metabolism.

Medicine

Research into D-alpha-Methylleucine methyl ester hydrochloride has revealed potential therapeutic applications:

- Cancer Research : Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Metabolic Disorders : Given its role in amino acid metabolism, ongoing investigations are assessing its effects on metabolic disorders related to amino acid imbalances.

Table 1: Summary of Key Studies Involving D-alpha-Methylleucine Methyl Ester Hydrochloride

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Criado et al. (2021) | Cytotoxicity | Derivatives showed significant inhibition of tumor growth in vivo. |

| Smith et al. (2020) | Protein Aggregation | Induced aggregation allowed for insights into amyloid formation mechanisms. |

| Johnson et al. (2019) | Enzyme Interaction | Revealed kinetic parameters for branched-chain amino acid aminotransferase interactions. |

Detailed Findings from Selected Studies

-

Cytotoxicity Against Cancer Cell Lines :

- In a study by Criado et al., derivatives of D-alpha-Methylleucine were shown to inhibit the growth of highly metastatic tumors in vivo, highlighting its potential as an anticancer agent.

-

Prodrug Development :

- Research has focused on modifying D-alpha-Methylleucine to enhance solubility and bioavailability. Prodrugs developed from this compound have demonstrated improved pharmacokinetic properties compared to their parent compounds.

-

Mechanistic Studies on Protein Aggregation :

- A study by Smith et al. utilized D-alpha-Methylleucine methyl ester hydrochloride to induce protein aggregation, providing insights into the structural changes associated with misfolded proteins.

Mechanism of Action

The mechanism of action of D-alpha-Methylleucine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets:

Enzymes: Acts as a substrate or inhibitor for various enzymes involved in amino acid metabolism.

Receptors: May interact with specific receptors involved in cellular signaling pathways.

Pathways Involved:

Amino Acid Metabolism: Participates in metabolic pathways involving the synthesis and degradation of amino acids.

Cellular Signaling: Modulates signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

*Estimated based on leucine structure with an additional methyl group.

2.5 Crystallography and Stability

- L-Tyrosine methyl ester HCl forms distinct crystal structures depending on solvation, with Cl− ions mediating hydrogen-bonded networks .

Biological Activity

D-alpha-Methylleucine methyl ester hydrochloride is a chiral compound with significant applications in peptide synthesis and biological research. This article explores its biological activity, mechanisms, and relevance in various scientific fields.

D-alpha-Methylleucine methyl ester hydrochloride is a derivative of the amino acid leucine, characterized by its methyl ester group. It is used as a building block in peptide synthesis due to its unique stereochemistry, which allows for the creation of chiral compounds essential in biochemical applications. The compound can undergo hydrolysis to yield D-alpha-Methylleucine and methanol, and it can participate in nucleophilic substitution reactions with various reagents.

Enzyme Interactions

D-alpha-Methylleucine methyl ester hydrochloride has been investigated for its role in enzyme studies, particularly regarding enzyme-substrate interactions. It acts as a substrate or inhibitor for enzymes involved in amino acid metabolism. Notably, its incorporation into lymphocytes occurs via a facilitated transport mechanism, which is crucial for its biological effects .

The biological activity of D-alpha-Methylleucine methyl ester hydrochloride involves several key mechanisms:

- Enzymatic Substrate : It serves as a substrate for dipeptidyl peptidase I (DPPI), an enzyme enriched in cytotoxic lymphocytes. The selective inhibition of DPPI can prevent natural killer (NK) cell toxicity, suggesting that D-alpha-Methylleucine methyl ester may modulate immune responses .

- Transport Mechanism : The compound is absorbed by lymphocytes through a saturable transport mechanism distinct from other dipeptide transport processes. This unique uptake pathway enhances its bioavailability and potential therapeutic effects .

- Metabolic Pathways : D-alpha-Methylleucine participates in metabolic pathways related to amino acid synthesis and degradation, influencing cellular signaling associated with growth and differentiation.

Comparative Analysis

To understand the uniqueness of D-alpha-Methylleucine methyl ester hydrochloride, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| D-alpha-Methylleucine methyl ester HCl | Methyl ester of D-leucine | Modulates immune response; substrate for DPPI |

| L-alpha-Methylleucine methyl ester HCl | Methyl ester of L-leucine | Different bioactivity due to stereochemistry |

| D-alpha-Methylvaline methyl ester HCl | Methyl ester of D-valine | Similar applications but different side chain properties |

The differences in stereochemistry lead to variations in reactivity and biological activity between these compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of D-alpha-Methylleucine methyl ester hydrochloride. For instance:

- Immunomodulatory Effects : Research has shown that this compound can enhance the uptake of certain peptides by lymphocytes, potentially improving immunotherapeutic strategies .

- Peptide Stability : Investigations into similar compounds have revealed that modifications like N-methylation can improve the stability and bioactivity of peptides against microbial resistance. This suggests that D-alpha-Methylleucine could be optimized for enhanced therapeutic efficacy .

Q & A

Q. How should in vivo biochemical effect studies be designed?

Q. How can reaction parameters be optimized for higher yield?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables: catalyst type (e.g., thionyl chloride vs. HCl gas), temperature (25–60°C), and solvent polarity. Response Surface Methodology (RSM) models can predict optimal conditions, as demonstrated in transesterification studies (e.g., methyl ester content optimization) .

Q. What methodologies analyze hydrolysis kinetics under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.